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Compound of Interest

Compound Name: Chimonanthine

Cat. No.: B1196302 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the spectroscopic properties of Chimonanthine stereoisomers. It

includes a summary of quantitative data, detailed experimental protocols, and visualizations to

aid in the identification and characterization of these complex natural products.

Chimonanthine, a dimeric pyrrolidinoindoline alkaloid, exists as a meso compound and a pair

of enantiomers, (+)-chimonanthine and (-)-chimonanthine. The stereochemistry of these

molecules significantly influences their biological activity, making their accurate identification

and differentiation crucial in drug discovery and development. This guide focuses on the

comparative analysis of these stereoisomers using key spectroscopic techniques: Nuclear

Magnetic Resonance (NMR) spectroscopy, chiroptical methods (specific rotation and circular

dichroism), and mass spectrometry.

Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for the stereoisomers of

Chimonanthine. This information has been compiled from various literature sources. It is

important to note that slight variations in reported values can occur due to differences in

experimental conditions, such as solvent and instrument calibration.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Proton (+)-Chimonanthine (-)-Chimonanthine
meso-
Chimonanthine
(Nb-desmethyl)[1]

H-2 4.46 (s) 4.46 (s) 4.97 (s)

H-2' 4.46 (s) 4.46 (s) 4.46 (s)

H-4 6.41 (d, J = 7.7 Hz) 6.41 (d, J = 7.7 Hz) 6.40 (d, J = 7.7 Hz)

H-4' 6.41 (d, J = 7.7 Hz) 6.41 (d, J = 7.7 Hz) 6.41 (d, J = 7.9 Hz)

H-5 6.90 (m) 6.90 (m) 6.93 (m)

H-5' 6.90 (m) 6.90 (m) 6.93 (m)

H-6 6.50 (m) 6.50 (m) 6.51 (m)

H-6' 6.50 (m) 6.50 (m) 6.51 (m)

H-7 6.90 (m) 6.90 (m) 6.93 (m)

H-7' 6.90 (m) 6.90 (m) 6.93 (m)

H-8a 2.72 (m) 2.72 (m) 2.72 (m)

H-8a' 2.72 (m) 2.72 (m) 2.72 (m)

H-8b
2.05 (dd, J = 10.0, 1.8

Hz)

2.05 (dd, J = 10.0, 1.8

Hz)

2.01 (dd, J = 10.0, 1.8

Hz)

H-8b'
2.05 (dd, J = 10.0, 1.8

Hz)

2.05 (dd, J = 10.0, 1.8

Hz)

2.01 (dd, J = 10.0, 1.8

Hz)

N-Me 2.30 (s) 2.30 (s) 2.30 (s)

N-H 3.85 (s) 3.85 (s) 3.85 (s)

Note: Data for meso-chimonanthine is for the closely related Nb-desmethyl derivative, which

provides a strong indication of the expected chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Carbon (+)-Chimonanthine (-)-Chimonanthine
meso-
Chimonanthine
(Nb-desmethyl)[1]

C-2 83.4 83.4 83.4

C-2' 83.4 83.4 80.1

C-3a 64.0 64.0 64.4

C-3a' 64.0 64.0 63.6

C-3b 151.6 151.6 151.6

C-3b' 151.6 151.6 151.6

C-4 108.8 108.8 108.8

C-4' 108.8 108.8 108.4

C-5 128.1 128.1 128.1

C-5' 128.1 128.1 128.1

C-6 118.5 118.5 118.8

C-6' 118.5 118.5 118.3

C-7 131.5 131.5 131.5

C-7' 131.5 131.5 131.4

C-7a 124.5 124.5 124.7

C-7a' 124.5 124.5 124.3

C-8 52.2 52.2 52.2

C-8' 52.2 52.2 45.6

C-8a 37.3 37.3 38.0

C-8a' 37.3 37.3 36.5

N-Me 35.7 35.7 35.7
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Table 3: Chiroptical and Mass Spectrometry Data

Parameter (+)-Chimonanthine (-)-Chimonanthine
meso-
Chimonanthine

Specific Rotation

([α]D)
Positive value Negative value 0

Circular Dichroism

(CD)

Mirror image of (-)-

isomer

Mirror image of (+)-

isomer
No CD signal

Mass Spectrometry

(HRMS)
m/z: 333.2087 [M+H]⁺ m/z: 333.2087 [M+H]⁺ m/z: 333.2087 [M+H]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified Chimonanthine
stereoisomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (e.g., 16-64 scans).

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal

averaging (e.g., 1024-4096 scans).

2D NMR Experiments (COSY, HSQC, HMBC):

Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H spin-spin coupling networks.

Run Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C

correlations.

Conduct Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming

the overall carbon skeleton.

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window

functions (e.g., exponential multiplication) followed by Fourier transformation. Phase and

baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal.

Chiroptical Methods
Specific Rotation

Sample Preparation: Accurately weigh a precise amount of the Chimonanthine enantiomer

(e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., chloroform or

methanol) in a volumetric flask to obtain a specific concentration (c, in g/100 mL).

Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

Measurement:

Calibrate the instrument with the pure solvent.

Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution.

Measure the observed optical rotation (α) at a constant temperature (typically 20 or 25 °C).
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Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

Circular Dichroism (CD) Spectroscopy

Sample Preparation: Prepare a dilute solution of the Chimonanthine enantiomer in a UV-

transparent solvent (e.g., methanol or acetonitrile) with a concentration that gives a

maximum UV absorbance of approximately 1.0.

Instrumentation: Employ a CD spectropolarimeter.

Measurement:

Record a baseline spectrum with the pure solvent.

Acquire the CD spectrum of the sample over a suitable wavelength range (e.g., 200-400

nm).

Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1-2 nm, and an

appropriate number of accumulations to improve the signal-to-noise ratio.

Data Presentation: The data is typically presented as molar ellipticity ([θ]) in deg·cm²·dmol⁻¹

versus wavelength (nm).

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the Chimonanthine stereoisomer in a

suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray

ionization - ESI).

Analysis:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.
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Determine the accurate mass of the molecular ion.

Data Analysis: Compare the measured accurate mass with the calculated theoretical mass

for the elemental formula of Chimonanthine (C₂₂H₂₆N₄) to confirm its molecular formula.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative spectroscopic

analysis of Chimonanthine stereoisomers and the general signaling pathway concept for

structure-activity relationship studies.
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Workflow for Comparative Spectroscopic Analysis

Sample Preparation
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Caption: Workflow for the analysis of Chimonanthine stereoisomers.
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Structure-Activity Relationship Concept

Chimonanthine Stereoisomers

Biological Target
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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